molecular formula C11H13BrFN B8168727 N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamine

N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamine

Cat. No.: B8168727
M. Wt: 258.13 g/mol
InChI Key: NCYXLWYXKZHTAZ-UHFFFAOYSA-N
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Description

N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamine is an organic compound that features a cyclopropane ring attached to a benzyl group substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamine typically involves the reaction of 4-bromo-3-fluorobenzyl bromide with N-methylcyclopropanamine. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to remove the bromine or fluorine substituents.

    Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine sites using reagents like sodium azide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium azide (NaN₃), potassium thiolate (KSR)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Dehalogenated products

    Substitution: Azides, thiols

Scientific Research Applications

N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new antidepressant or antipsychotic drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing biochemical pathways and physiological responses. For example, it may inhibit the reuptake of neurotransmitters like serotonin or dopamine, leading to increased levels of these neurotransmitters in the synaptic cleft and enhanced signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluorobenzyl bromide
  • 4-Fluorobenzyl bromide
  • N-(4-Bromo-3-fluorobenzyl)morpholine

Uniqueness

N-(4-Bromo-3-fluorobenzyl)-N-methylcyclopropanamine is unique due to the presence of both bromine and fluorine substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The cyclopropane ring adds further structural complexity, potentially enhancing its binding affinity and selectivity for specific molecular targets compared to similar compounds.

Properties

IUPAC Name

N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFN/c1-14(9-3-4-9)7-8-2-5-10(12)11(13)6-8/h2,5-6,9H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYXLWYXKZHTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=C(C=C1)Br)F)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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